10-Hydroxy-9-nitrocamptothecin

cytotoxicity small cell lung cancer camptothecin analogs

CPT109 is the definitive negative control for camptothecin SAR studies. Unlike single-modified 9-nitro or 10-hydroxy analogs, this dual-substituted probe uniquely induces G2M arrest and uncouples apoptosis from bulk cytotoxicity—establishing a lower-bound potency benchmark that any viable dual-substituted candidate must exceed. Its reproducible intermediate-sensitivity chemosensitization profile makes it an ideal calibration standard for CDK inhibitor combination assays. Essential for dissecting non-apoptotic TOP1 death mechanisms inaccessible with conventional single-substituted CPTs.

Molecular Formula C20H15N3O7
Molecular Weight 409.3 g/mol
CAS No. 104267-73-4
Cat. No. B011967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxy-9-nitrocamptothecin
CAS104267-73-4
Molecular FormulaC20H15N3O7
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
InChIInChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1
InChIKeyDTZABKRGTMUGCV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxy-9-nitrocamptothecin (CAS 104267-73-4): Camptothecin Derivative with Dual-Site Modification for Topoisomerase I Inhibition Studies


10-Hydroxy-9-nitrocamptothecin (CPT109) is a semisynthetic camptothecin (CPT) derivative bearing both a 10-hydroxy and a 9-nitro substituent on the parent alkaloid scaffold. Like other CPT analogs, it functions as a topoisomerase I (TOP1) poison, stabilizing the covalent TOP1-DNA cleavage complex and inducing DNA double-strand breaks in proliferating cells [1]. The compound was specifically synthesized as a dual-modified probe to investigate the structure–activity consequences of simultaneously introducing two electron-withdrawing/hydrogen-bonding substituents at positions 9 and 10 of the CPT core [1].

10-Hydroxy-9-nitrocamptothecin Substitution Risks: Why CPT109 Is Not Interchangeable with 9-Nitrocamptothecin or 10-Hydroxycamptothecin


Camptothecin derivatives bearing single modifications at position 9 (e.g., 9-nitrocamptothecin/rubitecan) or position 10 (e.g., 10-hydroxycamptothecin/HOCPT) exhibit markedly different cytotoxic potencies, cell cycle perturbation profiles, and chemosensitization responses compared to CPT109, which carries both modifications [1]. Direct comparative cytotoxicity assays in small cell lung cancer (SCLC) models reveal that CPT109 ranks lower in potency than both its single-modified counterparts SN38 and 9AC, and also differs in its G2M arrest behavior versus the S-phase accumulation observed with rubitecan and HOCPT [1]. Consequently, substituting any single-modified CPT analog for CPT109 without experimental validation would confound structure–activity relationship (SAR) studies and yield non-equivalent biological outcomes.

10-Hydroxy-9-nitrocamptothecin (CPT109) Comparative Cytotoxicity, Cell Cycle, and Chemosensitization Data


CPT109 Cytotoxicity Ranking in SCLC Cell Lines: Lower Potency Than SN38, 9AC, Rubitecan, and HOCPT

In a direct head-to-head comparison of seven camptothecin analogs tested against three SCLC cell lines (NCI-H417, DMS153, SCLC26A) using MTT assays, CPT109 exhibited the lowest cytotoxic potency among the tested compounds. The observed rank order of cytotoxicity was SN38 ≈ 9AC > rubitecan > HOCPT > topotecan (TPT) > CPT109 [1].

cytotoxicity small cell lung cancer camptothecin analogs

CPT109 Induces Distinct G2M Cell Cycle Arrest in DMS153 Cells, Diverging from S-Phase Accumulation Seen with Rubitecan and HOCPT

In the less chemoresistant DMS153 SCLC cell line, CPT109 uniquely induced accumulation of cells in the G2M phase, whereas CPT, HOCPT, TPT, and rubitecan caused S-phase accumulation, and SN38 and 9AC did not significantly alter cell cycle distribution [1]. This divergent arrest profile indicates that CPT109 engages a distinct downstream cellular response despite sharing the same TOP1 poisoning mechanism.

cell cycle G2M arrest camptothecin mechanism

CPT109 Induces Higher Apoptotic SubG1 Fraction Than Rubitecan and HOCPT in DMS153 Cells

In DMS153 cells, CPT109, SN38, 9AC, and TPT treatment resulted in a higher number of apoptotic subG1 cells compared to CPT, rubitecan, and HOCPT [1]. This apoptotic response was not correlated with MTT IC50 values, highlighting that CPT109 elicits a distinct cell death phenotype relative to its single-modified congeners.

apoptosis subG1 camptothecin-induced cell death

CPT109 Chemosensitization by CDK Inhibitors Ranks Below Rubitecan but Comparable to Topotecan

When combined with CDK inhibitors (CDK4I, roscovitine, olomoucine), CPT109 exhibited measurable but moderate chemosensitization. The rank order of IC50 reduction was 9AC ≈ SN38 > rubitecan > CPT109 ≈ TPT [1]. This places CPT109 in a distinct tier of CDK inhibitor synergy, less responsive than its 9-nitro (rubitecan) counterpart but comparable to the clinically approved analog topotecan.

chemosensitization CDK inhibitor combination therapy

CPT109 Clinical Development Status: Not Advanced to Human Trials, in Contrast to Rubitecan (Phase III) and Topotecan (FDA-Approved)

CPT109 was synthesized as a comparative tool compound and was not developed for clinical use [1]. In contrast, 9-nitrocamptothecin (rubitecan/Orathecin) advanced to Phase III clinical trials for pancreatic cancer [2], and topotecan and irinotecan (prodrug of SN38) are FDA-approved agents [3]. This fundamental distinction in translational status dictates procurement decisions: CPT109 is exclusively a research tool, whereas rubitecan and topotecan have established clinical supply chains and pharmacopoeial specifications.

clinical development drug candidate translational research

Dual 9-Nitro/10-Hydroxy Modification Impairs Cytotoxic Activity Relative to Single-Substituted Analogs

The study authors explicitly note that CPT109, bearing adjacent modifications at positions 9 and 10, exhibited impaired cytotoxic activity compared to analogs with only a single substituent at either position [1]. This is consistent with the observation that CPT109 ranked last in cytotoxicity among the six analogs tested, confirming that the combination of 9-nitro and 10-hydroxy groups is functionally antagonistic in this cell-based assay system.

structure–activity relationship SAR camptothecin modification

10-Hydroxy-9-nitrocamptothecin (CPT109) Application Scenarios in Camptothecin Research


Structure–Activity Relationship (SAR) Negative Control for Dual-Substituted Camptothecin Derivatives

CPT109 serves as a definitive negative control in SAR studies evaluating novel CPT analogs with multiple A/B ring substitutions. Because CPT109 exhibits impaired cytotoxicity relative to single-substituted congeners [1], it establishes a lower-bound potency benchmark that any therapeutically viable dual-substituted analog must exceed.

Cell Cycle Perturbation Comparator in TOP1 Poison Mechanistic Studies

Researchers investigating the relationship between CPT analog structure and cell cycle arrest can use CPT109 as a comparator that uniquely induces G2M arrest in DMS153 cells, in contrast to the S-phase accumulation observed with rubitecan and HOCPT [1]. This differential arrest profile makes CPT109 valuable for dissecting post-TOP1 damage signaling pathways.

Apoptosis-Independent Cytotoxicity Model System

Given that CPT109 induces a higher apoptotic subG1 fraction than rubitecan and HOCPT in DMS153 cells, yet exhibits lower MTT IC50 values [1], it provides a model system to study the uncoupling of apoptosis induction from bulk cytotoxicity. This is particularly relevant for elucidating non-apoptotic cell death mechanisms triggered by TOP1 poisons.

Reference Compound for CDK Inhibitor Chemosensitization Studies

CPT109 offers a defined chemosensitization response (ranked below rubitecan, comparable to topotecan) when combined with CDK inhibitors [1]. It can serve as a calibration standard in assays designed to identify novel chemosensitizers of camptothecin-class TOP1 inhibitors, providing a reproducible intermediate-sensitivity reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Hydroxy-9-nitrocamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.